3-(3-氨基丙基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The biosynthesis of 3-(3-Aminopropyl)benzoic acid, or closely related compounds, demonstrates the potential for microbial production from simple substrates like glucose. Zhang and Stephanopoulos (2016) illustrated a microbial biosynthetic system in Escherichia coli for the de novo production of 3-amino-benzoic acid (3AB), a compound closely related to 3-(3-Aminopropyl)benzoic acid, showcasing the power of co-culture engineering to significantly enhance production yields (Zhang & Stephanopoulos, 2016).

Molecular Structure Analysis

The molecular structure of derivatives similar to 3-(3-Aminopropyl)benzoic acid has been elucidated through spectroscopic studies and crystallography, revealing intricate details about their configuration and spatial arrangement. For instance, Aydın et al. (2010) synthesized and characterized 4-(3-Benzoylthioureido)benzoic acid, demonstrating the compound's structure via various spectroscopic techniques and crystallographically confirming its triclinic space group (Aydın et al., 2010).

Chemical Reactions and Properties

Research into the chemical reactivity of benzoic acid derivatives, including 3-(3-Aminopropyl)benzoic acid analogs, highlights their versatile functionalization. Li et al. (2016) detailed a general protocol for meta-C–H olefination of benzoic acid derivatives, offering a new avenue for modifying compounds like 3-(3-Aminopropyl)benzoic acid through selective C–H bond functionalization, which opens the door to synthetically useful tools for organic synthesis (Li et al., 2016).

Physical Properties Analysis

The physical properties of 3-(3-Aminopropyl)benzoic acid and its derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. The crystal structure and physical characterization of compounds provide insight into their stability, solubility, and interaction with other molecules. For example, the study by Lemmerer and Bourne (2012) on benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione showcases the importance of understanding hydrogen bonding and molecular packing in determining the physical properties of benzoic acid derivatives (Lemmerer & Bourne, 2012).

Chemical Properties Analysis

The chemical properties of 3-(3-Aminopropyl)benzoic acid, including its reactivity, stability, and interaction with various reagents, are fundamental for its utilization in synthetic pathways. Studies on the synthesis and reactivity of benzoic acid derivatives provide a foundation for understanding how modifications to the benzoic acid core can influence the chemical behavior of these compounds. For instance, the research on triorganotin(IV) complexes of azo-carboxylic acids derived from amino benzoic acids by Roy et al. (2016) exemplifies the application of 3-(3-Aminopropyl)benzoic acid derivatives in synthesizing complexes with potential anti-diabetic activities, highlighting the compound's versatility in chemical synthesis (Roy et al., 2016).

科学研究应用

生物合成与生物工程

微生物生物合成中的共培养工程3-(3-氨基丙基)苯甲酸(3AB)被认为是生产具有生物活性的各种化合物的重要构建块。张和斯蒂芬诺普洛斯(2016)的研究揭示了利用微生物生物合成从葡萄糖中合成3AB的方法。值得注意的是,设计了一种大肠杆菌-大肠杆菌共培养系统,将3AB的产量提高了15倍,与单一培养方法相比,展示了共培养工程在代谢工程中的潜力(Zhang & Stephanopoulos, 2016)。

天然产物生物合成

AHBA衍生天然产物的生物合成3-氨基-5-羟基苯甲酸(3,5-AHBA)是多种天然产物的前体,包括ansamycins和mitomycins。康、沈和白(2012)探讨了AHBA衍生产品的分子遗传学、化学和生物化学方面,提供了AHBA衍生产品生物合成途径及其影响的全面概述(Kang, Shen, & Bai, 2012)。

抗菌应用

合成与抗菌活性Satpute、Gangan和Shastri(2018)合成了3-羟基苯甲酸的新颖酯/杂化衍生物,并测试了其抗菌活性。他们的研究表明了3-羟基苯甲酸衍生物在开发强效化疗药物方面的潜力(Satpute, Gangan, & Shastri, 2018)。

材料科学

混合材料构建严和隋(2006)展示了使用改性苯甲酸分子构建具有双重化学键的新型分子混合材料。该研究突出了材料的强发光性和独特的微莲花根状孔形态,表明其在包括光电子学在内的各个领域的潜在应用(Yan & Sui, 2006)。

食品工业应用

离子液体改性的食品添加剂单体王等人(2014)开发了一种新型离子液体改性的有机聚合物单体毛细管柱,用于酸性食品添加剂的管内固相微萃取,展示了其高萃取效率和在分析复杂样品(如饮料)中的适用性(Wang et al., 2014)。

安全和危害

Safety data sheets suggest that 3-(3-Aminopropyl)benzoic acid may cause skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

属性

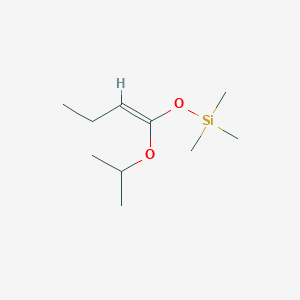

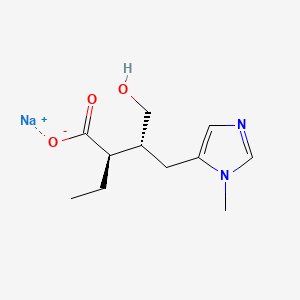

IUPAC Name |

3-(3-aminopropyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-6-2-4-8-3-1-5-9(7-8)10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHQSMUQVWLINA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminopropyl)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)

![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)